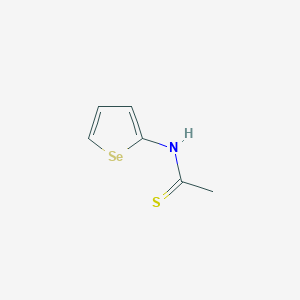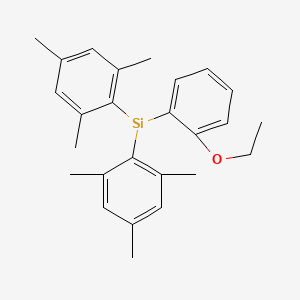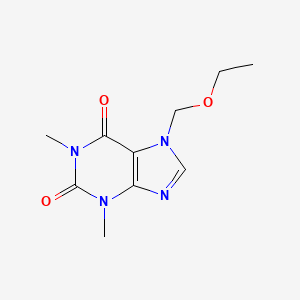
7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 1,3-dimethylxanthine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study purine metabolism and its role in cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its structural similarity to nucleotides allows it to interact with enzymes involved in DNA and RNA synthesis.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Properties
CAS No. |
64210-70-4 |
|---|---|
Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-(ethoxymethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-4-17-6-14-5-11-8-7(14)9(15)13(3)10(16)12(8)2/h5H,4,6H2,1-3H3 |
InChI Key |
KOLSFFSKEPFEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


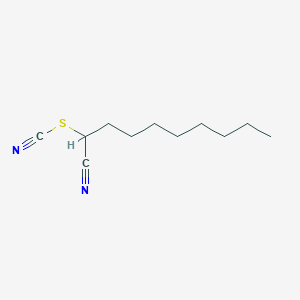
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

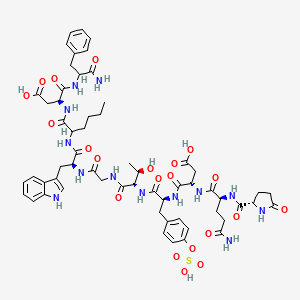
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
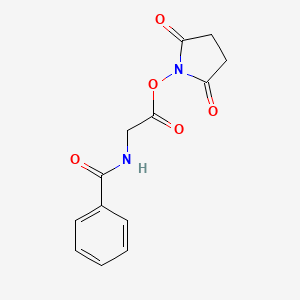
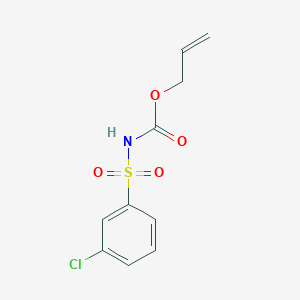
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
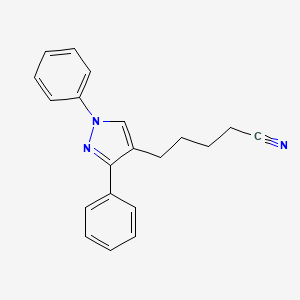
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
